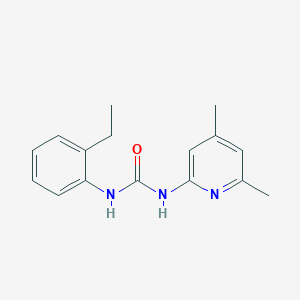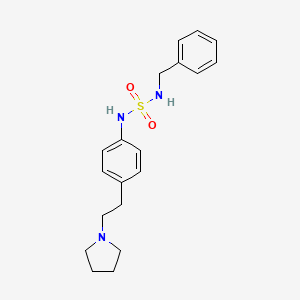![molecular formula C20H17NO4S2 B5313590 methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like ethanol or methanol . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for cost-efficiency, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Mecanismo De Acción
The mechanism by which methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazolidinediones: Used in medicine for their antidiabetic properties.
Propiedades
IUPAC Name |
methyl 2-[(5Z)-2,4-dioxo-5-[(2-phenylsulfanylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-13(19(23)25-2)21-18(22)17(27-20(21)24)12-14-8-6-7-11-16(14)26-15-9-4-3-5-10-15/h3-13H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWDTAQBRSTECB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=CC=C2SC3=CC=CC=C3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=CC=C2SC3=CC=CC=C3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5313514.png)

![1-(4-METHOXYPHENYL)-4-[4-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)
![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)


![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
